Ethyl 2-hydrazinyl-4-phenylpyrimidine-5-carboxylate
Overview
Description
Ethyl 2-hydrazinyl-4-phenylpyrimidine-5-carboxylate is a heterocyclic compound that belongs to the pyrimidine family. Pyrimidines are six-membered rings containing nitrogen atoms at positions 1 and 3.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-hydrazinyl-4-phenylpyrimidine-5-carboxylate typically involves the reaction of ethyl 4-amino-6-(ethoxycarbonylmethyl)-2-phenylpyrimidine-5-carboxylate with hydrazines . The reaction conditions often include refluxing the reactants in a suitable solvent, followed by purification steps such as recrystallization to obtain the pure product.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for higher yields and purity, and employing industrial-scale purification techniques such as column chromatography or crystallization.
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-hydrazinyl-4-phenylpyrimidine-5-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to reduce specific functional groups within the molecule.
Substitution: This involves replacing one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while substitution could result in various substituted pyrimidine derivatives .
Scientific Research Applications
Ethyl 2-hydrazinyl-4-phenylpyrimidine-5-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Medicine: Its derivatives are being explored for their antiviral, anticancer, and antimicrobial properties.
Industry: It can be used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of ethyl 2-hydrazinyl-4-phenylpyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound has been shown to interact with proteins involved in the endoplasmic reticulum (ER) stress pathway and the NF-kB inflammatory pathway.
Pathways Involved: It inhibits ER stress and apoptosis, and reduces the production of inflammatory mediators such as nitric oxide (NO) and tumor necrosis factor-α (TNF-α).
Comparison with Similar Compounds
- Ethyl 4-(4-substituted phenyl)-6-methyl-2-oxo-1,2-dihydropyrimidine-5-carboxylate
- Ethyl 2-amino-4-hydroxypyrimidine-5-carboxylate
Comparison: Ethyl 2-hydrazinyl-4-phenylpyrimidine-5-carboxylate is unique due to its hydrazinyl group, which imparts distinct chemical reactivity and biological activity. Compared to similar compounds, it has shown more promising neuroprotective and anti-inflammatory properties .
Properties
IUPAC Name |
ethyl 2-hydrazinyl-4-phenylpyrimidine-5-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O2/c1-2-19-12(18)10-8-15-13(17-14)16-11(10)9-6-4-3-5-7-9/h3-8H,2,14H2,1H3,(H,15,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXNXBFISKSIQRH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C(N=C1C2=CC=CC=C2)NN | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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